molecular formula C10H9N3O B2896381 1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one CAS No. 85862-97-1

1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Cat. No. B2896381
CAS RN: 85862-97-1
M. Wt: 187.202
InChI Key: AEDNPNIFSJCYBF-UHFFFAOYSA-N
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Description

1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is a derivative of 1H-1,2,3-triazole . Triazole derivatives have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . They have shown moderate inhibition potential against carbonic anhydrase-II enzyme .


Synthesis Analysis

The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

Triazole derivatives have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .


Physical And Chemical Properties Analysis

1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . In aqueous solution it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .

Scientific Research Applications

Click Chemistry

1,2,3-Triazoles are pivotal in click chemistry, a field that involves quick and reliable chemical syntheses that are modular, wide in scope, and produce only byproducts that can be removed without chromatography . “1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one” can act as a ligand that stabilizes Cu(I) ions, enhancing their catalytic effect in azide-alkyne cycloaddition reactions. This application is crucial for creating diverse molecular arrays in drug discovery and material sciences.

Drug Discovery

The triazole ring is known for its mimicry of the peptide bond, making it a valuable scaffold in medicinal chemistry. Compounds like “1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one” are explored for their potential as therapeutic agents due to their stability and ability to engage in hydrogen bonding. They have been incorporated into structures of anticonvulsants, antibiotics, and anticancer drugs .

Antimicrobial Activities

The structural motif of 1,2,3-triazoles has been associated with antimicrobial properties. Research has shown that triazole hybrids can exhibit significant antifungal activities, suggesting that “1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one” could be a part of novel antimicrobial agents .

Apoptosis Induction in Cancer Therapy

Some triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. Substituted triazolylmethanone conjugates, similar to “1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one”, have shown cytotoxic activity against various cancer cell lines, making them promising candidates for cancer therapy .

Mechanism of Action

The compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

properties

IUPAC Name

1-[3-(triazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(7-9)13-6-5-11-12-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDNPNIFSJCYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

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